(5-(Thiazol-5-yl)pyridin-3-yl)methanamine
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Overview
Description
(5-(Thiazol-5-yl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C₉H₉N₃S and a molecular weight of 191.26 g/mol . This compound features a thiazole ring fused to a pyridine ring, with a methanamine group attached to the pyridine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiazol-5-yl)pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methanamine Group:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the thiazole or pyridine rings to their respective reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced thiazole or pyridine derivatives.
Substitution: Formation of substituted pyridine or thiazole derivatives.
Scientific Research Applications
(5-(Thiazol-5-yl)pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(Thiazol-5-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (5-(Thiazol-4-yl)pyridin-3-yl)methanamine
- (5-(Thiazol-5-yl)pyridin-2-yl)methanamine
- (5-(Thiazol-5-yl)pyridin-4-yl)methanamine
Comparison: (5-(Thiazol-5-yl)pyridin-3-yl)methanamine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .
Properties
CAS No. |
1346687-58-8 |
---|---|
Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
[5-(1,3-thiazol-5-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H9N3S/c10-2-7-1-8(4-11-3-7)9-5-12-6-13-9/h1,3-6H,2,10H2 |
InChI Key |
YJDMAABPEIAGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C2=CN=CS2)CN |
Origin of Product |
United States |
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